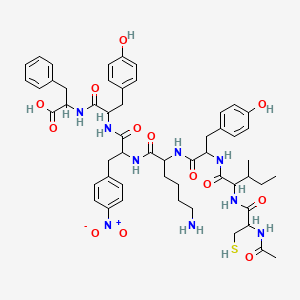

![molecular formula C73H100N20O19S2 B10846337 Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

Ac-I[CV(1Nal)QDWGAHRC]T

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

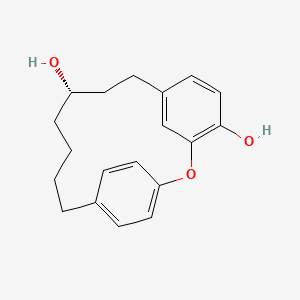

Le composé Ac-I[CV(1Nal)QDWGAHRC]T est un peptide synthétique connu pour son rôle dans l'inhibition de l'activation du composant C3 du complément humain . Ce peptide fait partie d'une classe de composés conçus pour moduler la réponse immunitaire, en particulier dans le contexte des maladies inflammatoires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Ac-I[CV(1Nal)QDWGAHRC]T implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique croissante à l'aide de réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé à l'aide d'acide trifluoroacétique (TFA) en présence de piégeurs tels que l'eau, le triisopropylsilane (TIS) et l'éthanedithiol (EDT) .

Méthodes de production industrielle

La production industrielle d'this compound suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à une plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la reproductibilité. La purification du peptide est généralement obtenue par chromatographie liquide haute performance (HPLC), garantissant une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

Ac-I[CV(1Nal)QDWGAHRC]T subit principalement des réactions de formation et de clivage de liaison peptidique. Il peut également participer à des réactions d'oxydation et de réduction, en particulier impliquant les résidus cystéine dans sa séquence .

Réactifs et conditions courantes

Formation de liaison peptidique : DIC, HOBt, TFA

Oxydation : Peroxyde d'hydrogène (H₂O₂)

Réduction : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Principaux produits formés

Les principaux produits formés à partir de ces réactions incluent le peptide désiré this compound et ses formes oxydées ou réduites, en fonction des conditions de réaction .

Applications de recherche scientifique

This compound a plusieurs applications en recherche scientifique :

Développement de médicaments : Sert de composé de tête pour le développement de nouveaux médicaments ciblant le système du complément.

Mécanisme d'action

This compound exerce ses effets en se liant au composant C3 du complément, inhibant ainsi son activation. Cette inhibition empêche les effets en aval de l'activation du complément, tels que l'inflammation et la lyse cellulaire. Le peptide interagit avec des sites spécifiques sur C3, bloquant son clivage et son activation subséquente .

Applications De Recherche Scientifique

Ac-I[CV(1Nal)QDWGAHRC]T has several applications in scientific research:

Mécanisme D'action

Ac-I[CV(1Nal)QDWGAHRC]T exerts its effects by binding to complement component C3, thereby inhibiting its activation. This inhibition prevents the downstream effects of complement activation, such as inflammation and cell lysis. The peptide interacts with specific sites on C3, blocking its cleavage and subsequent activation .

Comparaison Avec Des Composés Similaires

Composés similaires

- Ac-I[CV(2Nal)QDWGAHRC]T

- Ac-I[CV(Dht)QDWGAHRC]T

Unicité

Ac-I[CV(1Nal)QDWGAHRC]T est unique en raison de sa séquence spécifique et de la présence de la 1-naphtylalanine (1Nal), qui améliore son affinité de liaison et sa spécificité pour le composant C3 du complément. Cela en fait un outil précieux en recherche et en applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C73H100N20O19S2 |

|---|---|

Poids moléculaire |

1625.8 g/mol |

Nom IUPAC |

(2S,3R)-2-[[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-(naphthalen-1-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C73H100N20O19S2/c1-8-36(4)59(83-39(7)95)71(110)91-54-33-114-113-32-53(69(108)93-60(38(6)94)72(111)112)90-63(102)47(21-14-24-78-73(75)76)84-66(105)51(27-43-30-77-34-81-43)86-61(100)37(5)82-56(97)31-80-62(101)49(26-42-29-79-46-20-12-11-19-45(42)46)87-67(106)52(28-57(98)99)88-64(103)48(22-23-55(74)96)85-65(104)50(89-70(109)58(35(2)3)92-68(54)107)25-41-17-13-16-40-15-9-10-18-44(40)41/h9-13,15-20,29-30,34-38,47-54,58-60,79,94H,8,14,21-28,31-33H2,1-7H3,(H2,74,96)(H,77,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,75,76,78)/t36-,37-,38+,47-,48-,49-,50-,51+,52+,53-,54-,58-,59-,60-/m0/s1 |

Clé InChI |

ACANXZYPSQGZJT-UZUHPOSNSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)

![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)